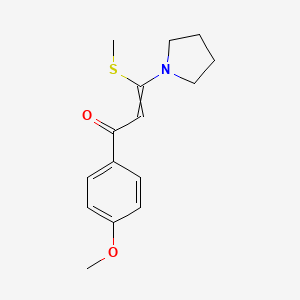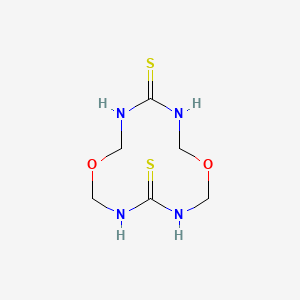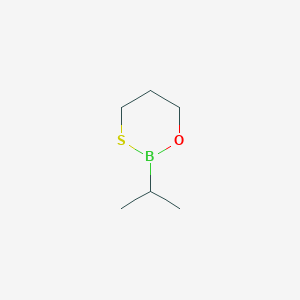![molecular formula C13H16O2 B14295256 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one CAS No. 114431-73-1](/img/structure/B14295256.png)
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one is an organic compound with a molecular formula of C13H16O2 It is characterized by the presence of a hydroxypropan-2-yl group attached to a phenyl ring, which is further connected to a but-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one typically involves the reaction of 4-(2-Hydroxypropan-2-yl)phenylboronic acid with but-2-en-1-one under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The double bond in the but-2-en-1-one moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-[4-(2-Oxopropan-2-yl)phenyl]but-2-en-1-one.
Reduction: 1-[4-(2-Hydroxypropan-2-yl)phenyl]butan-1-one.
Substitution: 1-[4-(2-Hydroxypropan-2-yl)-3-nitrophenyl]but-2-en-1-one.
Applications De Recherche Scientifique
1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. In cancer research, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparaison Avec Des Composés Similaires
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]propan-1-one
- 1-[4-(2-Hydroxypropan-2-yl)phenyl]pent-2-en-1-one
Comparison: 1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one is unique due to its specific structural features, such as the but-2-en-1-one moiety, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced potency in certain applications, such as enzyme inhibition or anticancer activity, due to the presence of the conjugated double bond.
Propriétés
Numéro CAS |
114431-73-1 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1-[4-(2-hydroxypropan-2-yl)phenyl]but-2-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-4-5-12(14)10-6-8-11(9-7-10)13(2,3)15/h4-9,15H,1-3H3 |
Clé InChI |
WCCPVWBRIPCOBV-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(=O)C1=CC=C(C=C1)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)

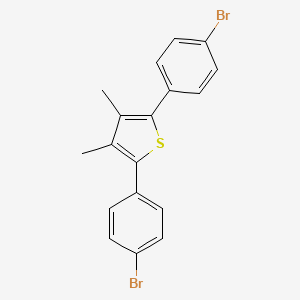
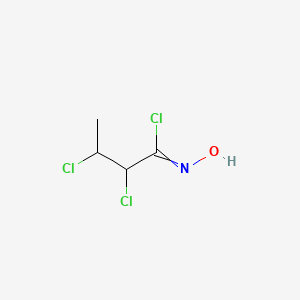
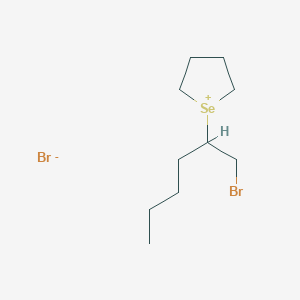
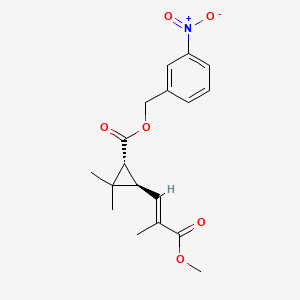
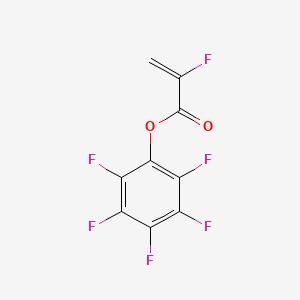
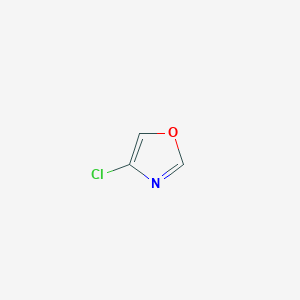

![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
